molecular formula C9H7NO5 B8290391 Methyl 3-nitrophenylglyoxylate

Methyl 3-nitrophenylglyoxylate

Cat. No.: B8290391
M. Wt: 209.16 g/mol
InChI Key: LJXPOMFXKLJDLD-UHFFFAOYSA-N
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Description

Methyl 3-nitrophenylglyoxylate is an aromatic glyoxylate ester characterized by a nitro group (-NO₂) at the para position of the phenyl ring and a methyl ester (-COOCH₃) functional group. This compound is structurally significant due to its dual reactivity: the electron-withdrawing nitro group enhances electrophilic substitution reactions, while the ester moiety enables participation in nucleophilic acyl substitutions. It is commonly utilized in organic synthesis, particularly in the preparation of heterocyclic compounds and as a precursor for pharmaceuticals or agrochemicals. Analytical characterization methods such as NMR, FTIR, and HPLC are critical for confirming its purity and structural integrity .

Properties

Molecular Formula

C9H7NO5

Molecular Weight

209.16 g/mol

IUPAC Name

methyl 2-(3-nitrophenyl)-2-oxoacetate

InChI

InChI=1S/C9H7NO5/c1-15-9(12)8(11)6-3-2-4-7(5-6)10(13)14/h2-5H,1H3

InChI Key

LJXPOMFXKLJDLD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following sections compare Methyl 3-nitrophenylglyoxylate with analogous compounds, focusing on structural features, reactivity, and applications.

Substituent Effects: Nitro vs. Methoxy Groups

  • 3-Methoxyphenylglyoxal Hydrate ():
    This compound shares a phenylglyoxylate backbone but substitutes the nitro group with a methoxy (-OCH₃) group. The methoxy group is electron-donating, which reduces electrophilic reactivity compared to the nitro-substituted derivative. For example, in Friedel-Crafts alkylation, this compound reacts faster due to the nitro group’s electron-withdrawing nature, whereas the methoxy analog may exhibit lower yields in such reactions.

  • The nitro group here enhances hydrolytic stability compared to non-nitro analogs, a property shared with this compound. However, the carbamate group introduces distinct reactivity, such as increased susceptibility to enzymatic cleavage in biological systems.

Ester Group Comparisons

This compound’s ester functionality can be compared to other methyl esters in natural and synthetic contexts:

  • Fatty Acid Methyl Esters (FAMEs) (): FAMEs like ethyl linolenate or methyl palmitate are structurally simpler, lacking aromatic nitro groups. Their applications focus on biodiesel production or lipid analysis, whereas this compound is specialized for synthetic chemistry due to its aromatic reactivity.
  • Diterpene Methyl Esters (): Compounds like sandaracopimaric acid methyl ester and torulosic acid methyl ester are derived from natural resins. Their bulky terpene backbones reduce solubility in polar solvents compared to this compound, which is more soluble in acetone or DMSO due to its planar aromatic structure.

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